2-Bromo-3-methylbut-3-en-1-ol

Description

BenchChem offers high-quality 2-Bromo-3-methylbut-3-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methylbut-3-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-methylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h5,7H,1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSFJBXMSHFOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-methylbut-3-en-1-ol

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical characteristics of 2-Bromo-3-methylbut-3-en-1-ol (CAS No: 99806-26-5). As a bifunctional molecule featuring both a reactive allylic bromide and a primary alcohol, this compound serves as a valuable intermediate in advanced organic synthesis.[1] Its utility is particularly noted in the construction of complex molecular frameworks relevant to medicinal chemistry and materials science. This document consolidates computed physicochemical data, predicted spectroscopic signatures, key reactivity profiles, and standardized protocols for its handling and analysis, offering a critical resource for researchers, chemists, and professionals in drug development.

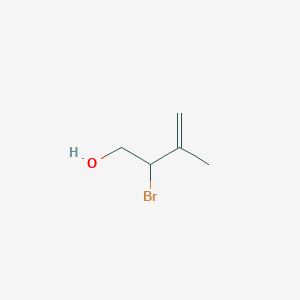

Molecular Structure and Identification

2-Bromo-3-methylbut-3-en-1-ol is a brominated unsaturated alcohol characterized by a but-3-ene backbone with a bromine atom at the second position, a methyl group at the third, and a primary hydroxyl group at the first position.[1] This specific arrangement of functional groups dictates its reactivity and physical behavior.

Caption: 2D Chemical Structure of 2-Bromo-3-methylbut-3-en-1-ol.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-3-methylbut-3-en-1-ol | [2] |

| CAS Number | 99806-26-5 | [2][3][4] |

| Molecular Formula | C₅H₉BrO | [1][2][3][4] |

| Molecular Weight | 165.03 g/mol | [1][2][3] |

| Canonical SMILES | CC(=C)C(CO)Br | [2][3] |

| InChIKey | QCSFJBXMSHFOGX-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical properties of 2-Bromo-3-methylbut-3-en-1-ol are primarily derived from computational models due to a lack of extensive experimental data in publicly available literature. These properties are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing appropriate reaction and purification conditions.

Table 2: Physical and Chemical Properties

| Property | Value | Method | Source |

| Appearance | Liquid | --- | [1] |

| Molecular Weight | 165.03 g/mol | Mass Spectrometry | [2] |

| XLogP3 (LogP) | 1.6 | Computed | [2] |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | Computed | [2][3] |

| Hydrogen Bond Donors | 1 | Computed | [3] |

| Hydrogen Bond Acceptors | 1 | Computed | [3] |

| Rotatable Bonds | 2 | Computed | [3] |

| Boiling Point | Data not available | Experimental | --- |

| Density | Data not available | Experimental | --- |

| Solubility | Data not available | Experimental | --- |

Expert Analysis: The presence of the hydroxyl group imparts a polar character to the molecule, as indicated by the Topological Polar Surface Area (TPSA) of 20.2 Ų.[2][3] This suggests potential solubility in polar organic solvents like ethanol and acetone. The computed LogP value of 1.6 indicates a moderate degree of lipophilicity, suggesting it will partition between aqueous and organic phases.[2] The lack of experimental boiling point and density data is a notable gap; for procedural design, it is advisable to use data from structurally similar compounds, such as other C5 brominated alcohols, as a preliminary estimate, followed by careful experimental determination.

Predicted Spectroscopic Profile

While public spectral databases lack experimental data for this specific compound, its structure allows for a robust prediction of its spectroscopic characteristics.[5] This predictive analysis is an indispensable tool for researchers aiming to confirm the identity and purity of synthesized material.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the different proton environments. The vinyl protons (=CH₂) will appear as singlets in the downfield region (~5.2-5.4 ppm). The proton on the bromine-bearing carbon (-CHBr) will likely be a multiplet around 4.0-4.2 ppm, coupled to the adjacent methylene protons. The methylene protons (-CH₂OH) would also be in a similar region, potentially overlapping, while the methyl protons (-CH₃) would appear as a singlet further upfield (~1.8 ppm). The hydroxyl proton (-OH) will present as a broad singlet with a variable chemical shift.

-

¹³C NMR: Five unique carbon signals are predicted.[5] The olefinic carbons will be the most downfield (~115-145 ppm), followed by the carbon bearing the hydroxyl group (~70-75 ppm), the carbon bearing the bromine atom (~50-60 ppm), and finally the methyl carbon upfield (~20-25 ppm).

3.2 Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups. A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. A sharp peak around 1650 cm⁻¹ will correspond to the C=C double bond stretch. The C-O stretching vibration will appear in the 1050-1150 cm⁻¹ range, and the C-Br stretch will be found in the fingerprint region, typically between 500-650 cm⁻¹.[6][7]

3.3 Mass Spectrometry (MS)

Mass spectrometry will reveal the molecular weight and isotopic distribution. The most telling feature will be the molecular ion peak (M⁺). Due to the near-equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit two peaks of almost equal intensity at m/z 164 and 166.[5][7] Common fragmentation patterns would include the loss of a bromine radical (M-Br)⁺ and the loss of water (M-H₂O)⁺.

Synthesis and Reactivity Profile

4.1 Synthetic Pathway

A common and direct route to synthesize 2-Bromo-3-methylbut-3-en-1-ol involves the electrophilic addition of hydrobromic acid (HBr) to its precursor, 3-methylbut-3-en-1-ol.[1] The reaction proceeds via the protonation of the double bond to form a stable tertiary carbocation, which is then attacked by the bromide ion.

Caption: Synthesis of 2-Bromo-3-methylbut-3-en-1-ol via electrophilic addition.

4.2 Key Reaction Mechanisms

The compound's utility stems from its two primary reactive sites:

-

Nucleophilic Substitution: The allylic bromine is a good leaving group, making the C2 position susceptible to attack by a wide range of nucleophiles (e.g., amines, hydroxides, cyanides). These reactions typically proceed through an SN1 or SN2 mechanism, often involving a stable allylic carbocation intermediate.[1]

-

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde (2-bromo-3-methylbut-3-enal) or carboxylic acid using standard oxidizing agents.

Experimental Protocols

5.1 Protocol for Spectroscopic Characterization

This protocol provides a self-validating workflow for confirming the identity and purity of 2-Bromo-3-methylbut-3-en-1-ol.

Caption: Workflow for comprehensive spectroscopic analysis.

Methodology:

-

Sample Preparation (NMR): Dissolve 5-10 mg of the purified liquid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

-

NMR Spectroscopy:

-

¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.[6]

-

¹³C NMR: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Use a 45° pulse angle and a relaxation delay of 2 seconds. A higher number of scans (≥1024) will be necessary to obtain a clear spectrum.[6]

-

-

Infrared (IR) Spectroscopy:

-

Place one drop of the neat liquid sample between two salt (NaCl or KBr) plates to create a thin film.

-

Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. Perform a background scan with empty plates and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) interference.[6]

-

-

Mass Spectrometry (MS):

-

Introduce the sample via Gas Chromatography (GC-MS) for simultaneous separation and analysis.

-

Use a standard electron ionization (EI) source at 70 eV. Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

-

-

Data Validation: Compare the acquired spectra against the predicted data outlined in Section 3.0. The presence of the characteristic O-H and C=C IR bands, the correct number of signals and splitting patterns in NMR, and the Br isotopic pattern in MS provides strong validation of the compound's structure.

Safety, Handling, and Storage

As with all bromo-organic compounds, 2-Bromo-3-methylbut-3-en-1-ol should be handled with care.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8][9]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8][9] Avoid contact with skin and eyes.[8] Keep away from heat, sparks, and open flames.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

-

-

Storage: Store the compound in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][10]

Applications and Future Outlook

2-Bromo-3-methylbut-3-en-1-ol is a versatile building block with significant potential in several areas of chemical research:

-

Organic Synthesis: It serves as a key intermediate for introducing the isoprene-like C5 unit into larger molecules, which is a common motif in natural products like terpenoids.[1][11]

-

Medicinal Chemistry: The compound is a precursor for synthesizing novel, biologically active molecules.[1] Derivatives of similar brominated compounds have demonstrated significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting this scaffold is a promising starting point for developing new therapeutic agents.[1]

-

Enzyme Studies: Its structure makes it a useful substrate for investigating enzyme-catalyzed reactions, particularly those involving halogenated compounds, thereby aiding in the exploration of metabolic pathways.[1]

The continued exploration of this reagent's reactivity will undoubtedly unlock new synthetic methodologies and contribute to the development of novel compounds with valuable applications.

References

- 2-Bromo-3-methylbut-3-en-1-ol | 99806-26-5 | Benchchem. (URL: )

-

2-Bromo-3-methylbut-3-en-1-ol - PubChem. (URL: [Link])

-

2-Bromo-3-methylbutan-1-ol | C5H11BrO | CID 13200692 - PubChem. (URL: [Link])

-

2-Bromo-3-methylpentan-1-ol | C6H13BrO | CID 21248502 - PubChem. (URL: [Link])

-

2-bromo-3-methylbut-3-en-1-ol | CAS 99806-26-5 | AMERICAN ELEMENTS ®. (URL: [Link])

-

2-Bromo-3-methylbutan-1-ol - LookChem. (URL: [Link])

-

SAFETY DATA SHEET - SigmaAldrich.cn. (URL: [Link])

-

2-Bromo-3-methylbut-2-en-1-ol - SpectraBase. (URL: [Link])

-

Preparation of optically active 2-bromo-3-methylbutane from 3-methylbutan-2-ol without rearrangement - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])

-

Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. (URL: [Link])

-

Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc - ResearchGate. (URL: [Link])

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. (URL: [Link])

-

Determined Mechanism for the Formation of 2-bromo-3-methylbutane - Carroll Collected. (URL: [Link])

-

5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile - PubChem. (URL: [Link])

-

Solved (10 points) When 2-bromo-3-methylbutane is gently | Chegg.com. (URL: [Link])

-

2-Bromo-3-methylbutane | C5H11Br | CID 529978 - PubChem. (URL: [Link])

-

Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6) — AQA A Level Chemistry Study Notes - Medify. (URL: [Link])

-

2-Bromo-3-methylbutane - the NIST WebBook. (URL: [Link])

Sources

- 1. 2-Bromo-3-methylbut-3-en-1-ol | 99806-26-5 | Benchchem [benchchem.com]

- 2. 2-Bromo-3-methylbut-3-en-1-ol | C5H9BrO | CID 13415304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. americanelements.com [americanelements.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. app.medify.co [app.medify.co]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation of 2-Bromo-3-methylbut-3-en-1-ol: A Comprehensive Analytical Framework

Executive Summary

The unambiguous structural elucidation of highly functionalized small molecules is a critical bottleneck in organic synthesis and drug development. 2-Bromo-3-methylbut-3-en-1-ol (CAS 99806-26-5) is a versatile allylic bromohydrin building block characterized by orthogonal reactive sites: a primary alcohol, a secondary allylic bromide, and a 1,1-disubstituted terminal alkene [1]. Because its synthesis can often yield regioisomers (such as 1-bromo-2-methylbut-3-en-2-ol), relying solely on 1D Nuclear Magnetic Resonance (NMR) is insufficient.

This whitepaper provides an authoritative, step-by-step technical guide to elucidating the exact connectivity and stereochemical environment of 2-bromo-3-methylbut-3-en-1-ol. By employing a self-validating system of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and 2D NMR techniques, researchers can definitively map the carbon-hydrogen framework across NMR-silent quaternary centers [2].

Strategic Workflow for Structure Elucidation

The elucidation of halogenated allylic alcohols requires a multi-modal approach. Mass spectrometry establishes the elemental formula and isotopic signature, IR identifies the functional groups, and NMR maps the exact atomic connectivity.

Multi-modal analytical workflow for the definitive structural elucidation of halohydrins.

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols must be strictly adhered to. The causality behind these steps is rooted in minimizing signal degradation and preventing halogen-driven decomposition.

Protocol A: HRMS and FTIR Acquisition

-

Sample Preparation: Dissolve 1 mg of the analyte in LC-MS grade methanol.

-

HRMS Ionization: Utilize Electrospray Ionization (ESI) in positive mode. Causality: ESI is a soft ionization technique that prevents the premature homolytic cleavage of the labile C-Br bond, allowing the observation of the molecular ion adduct [M+Na]⁺.

-

FTIR Analysis: Apply the neat liquid directly onto a Diamond Attenuated Total Reflectance (ATR) crystal. Acquire 32 scans from 4000 to 400 cm⁻¹.

Protocol B: NMR Spectroscopy Acquisition

-

Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ lacks exchangeable protons, ensuring the hydroxyl (-OH) signal remains visible, though broadened by hydrogen bonding [3].

-

Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of CDCl₃ and shim to achieve a line width of < 1 Hz for the TMS signal.

-

1D Acquisition:

-

¹H NMR: 16 scans, 2s relaxation delay, 30° pulse angle.

-

¹³C{¹H} NMR: 512 scans, 2s relaxation delay, broadband proton decoupling.

-

-

2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. Causality: Gradient selection suppresses artifacts and solvent noise, which is critical for observing weak long-range carbon-proton couplings (²J, ³J) in the HMBC.

Data Presentation and Interpretation

Mass Spectrometry and Infrared Profiling

The presence of bromine is immediately diagnosed in the HRMS data by a distinct 1:1 isotopic doublet separated by 2 mass units (⁷⁹Br and ⁸¹Br) [4].

Table 1: HRMS and ATR-FTIR Diagnostic Signatures

| Analytical Method | Observed Signal | Assignment / Structural Implication |

| HRMS (ESI+) | m/z 186.9730, 188.9710 | [M+Na]⁺ adduct for C₅H₉⁷⁹BrO and C₅H₉⁸¹BrO (1:1 ratio). |

| FTIR (ATR) | ~3350 cm⁻¹ (broad, strong) | O-H stretching (primary alcohol). |

| FTIR (ATR) | ~1650 cm⁻¹ (weak) | C=C stretching (terminal alkene). |

| FTIR (ATR) | ~620 cm⁻¹ (sharp) | C-Br stretching. |

NMR Spectroscopic Mapping

The core challenge in this elucidation is bridging the isolated spin systems. The ¹H NMR shows a deshielded methine proton (H2) and a diastereotopic methylene group (H1). However, because the C3 carbon is quaternary (bearing no protons), 1D ¹H and COSY data alone cannot prove that the methyl group and the alkene are attached to C3.

Table 2: ¹H (400 MHz), ¹³C (100 MHz) NMR Data and 2D Correlations in CDCl₃

| Position | ¹³C δ (ppm) | ¹H δ (ppm), Multiplicity, J (Hz) | COSY (¹H-¹H) | HMBC (¹H → ¹³C) |

| 1 (-CH₂OH) | 65.0 | 3.85 (dd, J = 11.5, 5.0), 2H | H2, OH | C2, C3 |

| 2 (-CHBr-) | 58.5 | 4.60 (t, J = 5.0), 1H | H1 | C1, C3, C4, C5 |

| 3 (C=C) | 142.0 | - | - | - |

| 4 (=CH₂) | 115.5 | 5.05 (s, 1H), 5.15 (s, 1H) | - | C2, C3, C5 |

| 5 (-CH₃) | 19.0 | 1.85 (s, 3H) | - | C2, C3, C4 |

| -OH | - | 2.20 (br s, 1H) | H1 | C1 |

Self-Validating Structural Logic (HMBC)

To definitively rule out the regioisomer 1-bromo-2-methylbut-3-en-2-ol, we must rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC visualizes couplings across two (²J) or three (³J) bonds.

In our target molecule, the methyl protons (H5) show strong ³J HMBC correlations to the alkene carbon (C4) and the bromine-bearing carbon (C2), as well as a ²J correlation to the quaternary carbon (C3). If the molecule were the tertiary alcohol isomer, the methyl group would correlate to an oxygen-bearing quaternary carbon (~75 ppm) rather than an alkene quaternary carbon (142.0 ppm). This closed-loop logic makes the protocol self-validating.

Key HMBC vectors bridging the quaternary center, validating the 2-bromo-3-methylbut-3-en-1-ol skeleton.

Causality of Chemical Shifts

-

Deshielding at C2 (58.5 ppm): The carbon is directly bonded to the highly electronegative bromine atom. The adjacent sp² hybridized C3 further withdraws electron density via inductive effects, shifting the H2 proton to a highly deshielded 4.60 ppm.

-

Diastereotopicity at C1: Because C2 is a chiral center, the two protons on C1 are in distinct magnetic environments (diastereotopic). They couple with each other (geminal coupling, ²J ~ 11.5 Hz) and with the adjacent H2 proton (vicinal coupling, ³J ~ 5.0 Hz), resulting in a doublet of doublets (dd) rather than a simple triplet.

Conclusion

The structural elucidation of 2-bromo-3-methylbut-3-en-1-ol demonstrates the necessity of combining isotopic mass signatures with advanced 2D NMR techniques. By leveraging HMBC to cross the NMR-silent quaternary C3 carbon, researchers can unambiguously define the regiochemistry of the bromohydrin, ensuring absolute confidence in this critical synthetic building block.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 13415304, 2-Bromo-3-methylbut-3-en-1-ol." PubChem,[Link].

-

Andersh, Brad, et al. "Regioselectivity in Organic Synthesis: Preparation of the Bromohydrin of alpha-Methylstyrene." Journal of Chemical Education, 2008.[Link].

-

Glen, R. C., et al. "Ring–chain tautomerism 'frozen-out' by crystal packing forces: 13C n.m.r. spectroscopy and the remarkable crystal structure of the bromohydrin." RSC Publishing,[Link].

Comprehensive Technical Guide on 2-Bromo-3-methylbut-3-en-1-ol (CAS 99806-26-5): Synthesis, Reactivity, and Applications in Advanced Organic Frameworks

Executive Summary

In the landscape of advanced organic synthesis, bifunctional halohydrins serve as indispensable building blocks for the construction of complex molecular architectures. 2-Bromo-3-methylbut-3-en-1-ol (CAS 99806-26-5) is a highly versatile, brominated unsaturated alcohol characterized by a primary hydroxyl group, an allylic secondary bromide, and a terminal 1,1-disubstituted alkene[1][2]. This unique triad of functional groups allows it to participate in a wide array of orthogonal reactions, making it a critical synthon in medicinal chemistry, particularly for the synthesis of steroidal frameworks, bioactive heterocycles, and complex pyran derivatives[1][3].

This whitepaper provides an in-depth mechanistic analysis of 2-bromo-3-methylbut-3-en-1-ol, detailing its physicochemical profile, synthetic pathways, and self-validating experimental protocols designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

Understanding the physical and structural properties of 2-bromo-3-methylbut-3-en-1-ol is paramount for predicting its behavior in various solvent systems and its reactivity profile during complex cascade reactions. The molecule's structure ( CH2=C(CH3)−CH(Br)−CH2OH ) imparts both hydrogen-bonding capabilities and significant electrophilicity at the C2 position[2][3].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| CAS Number | 99806-26-5 | Unique identifier for regulatory and procurement tracking[4]. |

| Molecular Formula | C5H9BrO | Defines the stoichiometric baseline for synthesis[2]. |

| Molecular Weight | 165.03 g/mol | Critical for precise molarity calculations in micro-scale reactions[2]. |

| Boiling Point | 74–76 °C (at 10 Torr) | Indicates volatility under reduced pressure; requires careful distillation to prevent thermal degradation[3]. |

| Density | ~1.4417 g/cm³ | High density typical of brominated organics; dictates phase separation behavior during aqueous workups[3]. |

| LogP (XLogP3) | 1.6 | Moderate lipophilicity, ensuring solubility in standard organic solvents (e.g., DCM, THF) while retaining compatibility with biphasic systems[2][3]. |

| Topological Polar Surface Area | 20.2 Ų | Driven entirely by the primary hydroxyl group; influences interaction with polar stationary phases during chromatography[2][3]. |

Mechanistic Reactivity and Synthetic Pathways

The synthetic utility of 2-bromo-3-methylbut-3-en-1-ol stems from its capacity to undergo divergent transformations without requiring extensive protecting-group chemistry.

Fig 1. Divergent synthetic pathways leveraging the bifunctional nature of 2-bromo-3-methylbut-3-en-1-ol.

Synthesis of the Core Synthon

The most efficient and regioselective method for synthesizing 2-bromo-3-methylbut-3-en-1-ol is the acid-catalyzed ring-opening of isopropenyloxirane (2-(1-methylethenyl)oxirane)[3][5].

Fig 2. Regioselective synthesis of 2-bromo-3-methylbut-3-en-1-ol via epoxide ring-opening.

Mechanistic Causality: The addition of potassium bromide (KBr) alongside hydrobromic acid (HBr) serves a critical thermodynamic and kinetic purpose[3][6]. While HBr protonates the epoxide oxygen to increase its leaving group ability, the supplemental KBr drastically increases the concentration of the bromide nucleophile. Under these acidic conditions, the oxirane ring-opening proceeds via an SN1 -like transition state. The carbon adjacent to the isopropenyl group (C2) bears more partial positive charge due to allylic resonance stabilization, directing the bromide attack regioselectively to C2 rather than the terminal C1. This ensures the formation of the secondary bromide rather than the primary bromide[5].

Downstream Application: Synthesis of 3,6-dihydro-2H-pyrans

A highly specialized application of this compound is its use in the regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2H-pyrans[3][6]. By reacting 2-bromo-3-methylbut-3-en-1-ol with aldehydes in the presence of zinc and hydrochloric acid, researchers can construct complex oxygen heterocycles[3]. The reaction operates via a one-pot Barbier-type allylation followed by a Prins-type cyclization[6].

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific observational checkpoints to confirm reaction progression.

Protocol A: Regioselective Synthesis of 2-Bromo-3-methylbut-3-en-1-ol

Reference Standard: Gevorkyan et al. (1985)[5]

Reagents:

-

Isopropenyloxirane (1.0 equiv)

-

Hydrobromic Acid (48% aqueous, 1.2 equiv)

-

Potassium Bromide (1.5 equiv)

-

Benzene (Solvent, 0.5 M) (Note: Toluene may be substituted for lower toxicity)

Step-by-Step Workflow:

-

Preparation: Suspend KBr in benzene in a flame-dried, round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C using an ice-water bath.

-

Activation: Dropwise add 48% HBr over 15 minutes. Causality: Slow addition prevents uncontrolled exothermic spikes that could lead to polymerization of the terminal alkene.

-

Substrate Addition: Introduce isopropenyloxirane dropwise. Maintain the temperature at 0–5 °C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2.0 hours[3][6].

-

Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the epoxide spot (visualized with KMnO4 stain) and the appearance of a lower-Rf spot indicates successful ring-opening.

-

Workup: Quench with saturated aqueous NaHCO3 until pH is neutral. Extract the aqueous layer with diethyl ether (3x). Wash combined organics with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify via vacuum distillation (74–76 °C at 10 Torr) to yield the pure product as a dense liquid (Yield: ~60%)[3].

Protocol B: Zinc-Mediated Barbier-Prins Cascade to Dihydropyrans

Reference Standard: Kazaryan et al. (1985)[6]

Reagents:

-

2-Bromo-3-methylbut-3-en-1-ol (1.0 equiv)

-

Target Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

-

Activated Zinc Dust (2.0 equiv)

-

Hydrochloric Acid (Catalytic)

-

Ethanol/Chloroform (1:1 v/v)

Step-by-Step Workflow:

-

Zinc Activation: Wash zinc dust sequentially with 1M HCl, water, ethanol, and ether, then dry under vacuum. Causality: Removing the native zinc oxide layer is critical for efficient electron transfer and formation of the organozinc intermediate.

-

Barbier Addition: Suspend activated zinc in the EtOH/CHCl3 solvent mixture. Add the aldehyde, followed by the slow addition of 2-bromo-3-methylbut-3-en-1-ol over 30 minutes.

-

Cyclization: Stir the mixture for 5.0 hours at room temperature[3]. The in-situ generated allylzinc attacks the aldehyde to form an intermediate diol, which immediately undergoes acid-catalyzed cyclization.

-

Validation Checkpoint (NMR): Take a crude reaction aliquot. The disappearance of the terminal alkene protons ( δ ~4.8-5.0 ppm) and the emergence of internal alkene protons ( δ ~5.4 ppm) confirms the cyclization and double-bond migration inherent to the Prins mechanism.

-

Workup: Filter the mixture through a Celite pad to remove zinc salts. Wash the filtrate with water, extract with DCM, dry, and concentrate. Purify via column chromatography.

Safety, Handling, and Storage

As an allylic bromide, 2-bromo-3-methylbut-3-en-1-ol is a potent alkylating agent and a suspected lachrymator.

-

Storage: Must be stored in a tightly sealed container at 2–8 °C, protected from light and moisture, to prevent spontaneous hydrolysis or polymerization[7].

-

PPE: Handling requires standard high-level PPE: flame-retardant lab coat, nitrile gloves (double-gloving recommended due to the high density and permeability of brominated liquids), and safety goggles. All manipulations must be performed in a certified fume hood.

References

-

Gevorkyan, A. A., Kazaryan, P. I., & Avakyan, S. V. (1985). Synthesis and some reactions of isopropenyloxirane. Chemistry of Heterocyclic Compounds, 21(4), 450-457.[Link]

-

Kazaryan, P. I., Avakyan, O. V., Avakyan, S. V., & Gevorkyan, A. A. (1985). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2H-pyrans. Chemistry of Heterocyclic Compounds, 21(9), 988-992.[Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13415304, 2-Bromo-3-methylbut-3-en-1-ol. PubChem.[Link]

Sources

- 1. 2-Bromo-3-methylbut-3-en-1-ol | 99806-26-5 | Benchchem [benchchem.com]

- 2. 2-Bromo-3-methylbut-3-en-1-ol | C5H9BrO | CID 13415304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-bromo-4-hydroxy-2-methyl-1-butene - CAS号 99806-26-5 - 摩熵化学 [molaid.com]

- 4. 001chemical.com [001chemical.com]

- 5. scispace.com [scispace.com]

- 6. 3-bromo-4-hydroxy-2-methyl-1-butene - CAS号 99806-26-5 - 摩熵化学 [molaid.com]

- 7. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Bromo-3-methylbut-3-en-1-ol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-3-methylbut-3-en-1-ol, a versatile brominated allylic alcohol intermediate in organic synthesis.[1] We will explore the theoretical underpinnings of its spectral features, including chemical shifts, spin-spin coupling, and multiplicity, and correlate them with the molecule's distinct structural motifs. Furthermore, this document details a robust, field-proven experimental protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible NMR data. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural verification and characterization.

Molecular Structure and NMR Environments

The structure of 2-Bromo-3-methylbut-3-en-1-ol (C₅H₉BrO) contains several key functional groups: a primary alcohol, a secondary alkyl bromide, and a terminal alkene with a methyl substituent.[2][3] These features create a molecule with no internal symmetry, resulting in five unique carbon environments and five distinct proton environments (excluding the exchangeable hydroxyl proton).

The diagram below illustrates the molecular structure with IUPAC numbering for the carbon backbone and labels for the chemically non-equivalent proton environments, which will be referenced throughout this guide.

Figure 1: Molecular structure of 2-Bromo-3-methylbut-3-en-1-ol.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show five distinct signals from the C-H protons, plus a variable signal from the O-H proton. The analysis of each signal provides specific information about its electronic environment and proximity to other protons.

-

Hydroxyl Proton (-OH): The signal for the hydroxyl proton is typically a broad singlet. Its chemical shift is highly variable (δ 0.5-5.0 ppm) and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4] To definitively identify this peak, a "D₂O shake" can be performed; the addition of deuterium oxide results in H/D exchange, causing the -OH signal to disappear from the spectrum.[5]

-

Methylene Protons (Hₐ, Hₐ' at C1): These protons are adjacent to the electronegative oxygen atom, which deshields them, placing their signal in the δ 3.4-4.0 ppm range.[4] Because they are diastereotopic (due to the chiral center at C2), they are chemically non-equivalent. They will couple to each other (geminal coupling) and to the proton at C2 (vicinal coupling), resulting in two complex multiplets, often appearing as a doublet of doublets for each proton.

-

Methine Proton (Hₑ at C2): This proton is attached to the carbon bearing the bromine atom. The electronegativity of bromine shifts this signal downfield to the δ 2.5-4.0 ppm range.[6] It is coupled to the methylene protons at C1 and the vinylic protons at C4, leading to a complex multiplet.

-

Vinylic Protons (H𝒸, HᏧ at C4): These two protons are in an sp² hybridized environment and are deshielded, typically appearing in the δ 4.6-5.9 ppm range.[6][7] They are diastereotopic. H𝒸 and HᏧ will exhibit geminal coupling to each other (typically ²J = 0-5 Hz).[8] They will also show weak four-bond allylic coupling to the methyl protons (Hₑ) and the methine proton (Hₑ). This results in two distinct signals, likely appearing as complex multiplets or broad singlets.

-

Methyl Protons (Hₑ at C5): This methyl group is attached to an sp² carbon (allylic position), which places its signal around δ 1.7 ppm.[6] These three protons will show weak allylic coupling to the vinylic protons (H𝒸, HᏧ), likely resulting in a broadened singlet or a very finely split multiplet.

Summary of Predicted ¹H NMR Data

| Proton Label | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Hₐ, Hₐ' | -CH₂OH | 3.4 - 4.0 | Doublet of Doublets (each) | 2H |

| Hₑ | -CHBr- | 2.5 - 4.0 | Multiplet | 1H |

| H𝒸, HᏧ | =CH₂ | 4.6 - 5.9 | Multiplet / Broad Singlet (each) | 2H |

| Hₑ | -CH₃ | ~1.7 | Broad Singlet / Multiplet | 3H |

| -OH | -OH | 0.5 - 5.0 (variable) | Broad Singlet | 1H |

Predicted ¹³C NMR and DEPT Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display five distinct signals, one for each unique carbon atom. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.[9][10]

-

C1 (-CH₂OH): This sp³ carbon is attached to an electronegative oxygen, shifting its resonance downfield into the δ 55-80 ppm range.[4][11]

-

C2 (-CHBr-): This sp³ carbon is bonded to a bromine atom. While bromine is electronegative, the "heavy atom effect" can sometimes lead to less deshielding than chlorine. The signal is expected in the δ 45-60 ppm range.[11]

-

C3 (>C=): This is a quaternary sp² carbon, part of the double bond. Quaternary carbons in an alkene environment typically appear in the δ 125-150 ppm range. Due to the lack of an attached proton, its signal is often of lower intensity.[12]

-

C4 (=CH₂): This terminal sp² carbon of the alkene will resonate in the δ 105-150 ppm region, generally upfield from the substituted C3.[11]

-

C5 (-CH₃): This sp³ methyl carbon is in an allylic position, giving it a characteristic shift in the δ 10-30 ppm range.[11]

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT spectroscopy is a crucial set of experiments used to determine the number of hydrogens attached to each carbon.[13] By running DEPT-90 and DEPT-135 experiments, we can differentiate CH, CH₂, and CH₃ groups.[14][15]

-

DEPT-90: Only shows signals for CH (methine) carbons.

-

DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative (inverted) signals for CH₂ carbons. Quaternary carbons do not appear in DEPT spectra.[16]

Summary of Predicted ¹³C and DEPT NMR Data

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) | DEPT-90 Result | DEPT-135 Result |

| C1 | -CH₂OH | 55 - 80 | No Signal | Negative |

| C2 | -CHBr- | 45 - 60 | Positive | Positive |

| C3 | >C= | 125 - 150 | No Signal | No Signal |

| C4 | =CH₂ | 105 - 150 | No Signal | Negative |

| C5 | -CH₃ | 10 - 30 | No Signal | Positive |

Experimental Protocol for NMR Analysis

Achieving high-quality, interpretable NMR spectra is critically dependent on meticulous sample preparation and appropriate data acquisition parameters. The causality behind each step is to minimize sources of error, such as poor magnetic field homogeneity or low signal-to-noise, which can obscure spectral details.

Sample Preparation: A Self-Validating System

-

Material & Solvent Selection: Weigh approximately 10-25 mg of 2-Bromo-3-methylbut-3-en-1-ol for ¹H NMR, or a more concentrated sample (up to a saturated solution) for ¹³C NMR, into a clean, dry vial.[17][18] Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent dissolving power for a wide range of organic compounds and its convenient residual solvent peak at 7.26 ppm for chemical shift referencing.[19]

-

Homogenization and Filtration: Ensure the sample is completely dissolved. Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broadened spectral lines.[17][20] To prevent this, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[20][21] Cotton wool should be avoided as it can leach impurities into the solvent.[20]

-

Tube Capping and Cleaning: Cap the NMR tube to prevent solvent evaporation and contamination. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any grease or particulates before inserting it into the spectrometer.[18]

Data Acquisition Workflow

The following workflow outlines the logical progression of experiments for a comprehensive analysis. Standard parameters are suggested, but may require optimization based on the specific instrument and sample concentration.

Figure 2: Standard workflow for NMR spectral analysis.

-

¹H NMR Acquisition:

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio (S/N).[22]

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For accurate integration, a longer delay (≥ 5 times the longest T1) is necessary.[23]

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide sufficient digital resolution to resolve fine coupling patterns.[24]

-

-

¹³C and DEPT Acquisition:

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a significantly higher number of scans is required. For a moderately concentrated sample, 1024 scans or more may be needed to obtain a good spectrum in a reasonable time.[25]

-

Pulse Program: Utilize standard, pre-calibrated pulse programs for broadband-decoupled ¹³C, DEPT-90, and DEPT-135 experiments.

-

Conclusion

The comprehensive NMR analysis of 2-Bromo-3-methylbut-3-en-1-ol is a powerful demonstration of modern spectroscopy's ability to provide an unambiguous structural fingerprint. Through a logical combination of ¹H, ¹³C, and DEPT experiments, every proton and carbon environment can be identified and assigned. The predicted chemical shifts, multiplicities, and coupling constants provide a clear roadmap for interpreting the experimental data. By adhering to the rigorous sample preparation and data acquisition protocols outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

University of Oxford. (n.d.). ¹³C NMR Spectroscopy. University of Oxford. [Link]

-

Chemistry LibreTexts. (2019, July 24). 13.6: DEPT ¹³C NMR Spectroscopy. [Link]

-

Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Chemical Research Support. [Link]

-

Columbia University. (n.d.). DEPT. NMR Core Facility. [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methylbut-3-en-1-ol. PubChem. [Link]

-

Al-Masoudi, A. J., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Schaefer, T., & Hruska, F. (1965). CORRELATION OF ETHYLENIC PROTON COUPLING CONSTANTS WITH THE ELECTRONEGATIVITY OF SUBSTITUENTS INTERPRETATION OF THE DEVIATIONS OF BROMO AND IODO SUBSTITUENTS. Canadian Science Publishing. [Link]

-

Abraham, R. J., et al. (2016). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. PubMed. [Link]

-

Gauthier, D. A., & Buncel, E. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

University of Georgia. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]

-

Emwas, A. H., et al. (2018). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. UCLA Chemistry. [Link]

-

OpenOChem Learn. (n.d.). Alcohols. [Link]

-

American Elements. (n.d.). 2-bromo-3-methylbut-3-en-1-ol. [Link]

-

Chemistry LibreTexts. (2022, September 25). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

-

Nanalysis. (2023, January 18). NMR blog - Spin-Spin Coupling – Beyond Multiplicity. [Link]

-

Martin, G. E., & Hadden, C. E. (2002). Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy. ACS Publications. [Link]

-

ETH Zurich. (n.d.). How much substance do I need?. NMR Service. [Link]

-

University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table. [Link]

-

SpectraBase. (n.d.). 2-Bromo-3-methylbut-2-en-1-ol. [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

-

Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of bromoethane. [Link]

-

Chemistry with Caroline. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. [Link]

-

Chemistry LibreTexts. (2019, September 3). 13.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

SpectraBase. (n.d.). 2-Bromo-3-methyl-butyric acid ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. [Link]

-

Chegg. (2020, December 4). Solved (10 points) When 2-bromo-3-methylbutane is gently. [Link]

-

Oreate AI Blog. (2026, January 7). Understanding the Coupling Constant: A Key to Molecular Interactions. [Link]

-

Slideshare. (n.d.). Coupling constant. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methylbutane. PubChem. [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Bromo-3-methylbutane. NIST WebBook. [Link]

Sources

- 1. 2-Bromo-3-methylbut-3-en-1-ol | 99806-26-5 | Benchchem [benchchem.com]

- 2. 2-Bromo-3-methylbut-3-en-1-ol | C5H9BrO | CID 13415304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Alcohols | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges - Carbon-13* [wiredchemist.com]

- 12. che.hw.ac.uk [che.hw.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 19. organomation.com [organomation.com]

- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 21. sites.bu.edu [sites.bu.edu]

- 22. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 25. How much substance do I need? – NMR Service | ETH Zurich [nmrservice.ethz.ch]

Harnessing Allylic Carbocation Rearrangements: Mechanistic Control and Synthetic Applications

Executive Summary

In advanced organic synthesis and drug development, the allylic carbocation is a pivotal reactive intermediate. Its resonance-stabilized structure not only facilitates rapid nucleophilic substitution but also introduces complex regiochemical challenges via allylic shifts (rearrangements). This technical guide provides a rigorous mechanistic analysis of allylic carbocation rearrangements, detailing the causality behind kinetic versus thermodynamic control, and outlines self-validating experimental protocols for directing regioselectivity in synthetic workflows.

Mechanistic Foundations: The Ambident Nature of Allylic Carbocations

When an allylic substrate (e.g., an allylic halide) undergoes heterolytic cleavage in a polar ionizing medium, it generates an allylic carbocation[1]. Unlike standard aliphatic carbocations, the positive charge in an allylic system is delocalized across a three-carbon π -system via resonance.

This delocalization creates an ambident electrophile. Consequently, nucleophilic attack can occur at two distinct sites:

-

α -carbon attack: Yields the unrearranged, normal substitution product (classic SN1 pathway).

-

γ -carbon attack: Yields the rearranged product, accompanied by the migration of the carbon-carbon double bond (the SN1′ pathway)[2].

The product distribution in these solvolysis reactions is rarely statistical; it is governed by steric hindrance at the respective carbon centers and the thermodynamic stability of the resulting alkene isomers[1].

Mechanistic divergence of allylic carbocations into SN1 and SN1' pathways.

Thermodynamic vs. Kinetic Control: A Self-Validating Paradigm

The regiochemical outcome of allylic rearrangements can be precisely directed by manipulating reaction conditions—specifically temperature and time. The hydrobromination of 1,3-butadiene serves as the classic, self-validating model for distinguishing kinetic from thermodynamic control[3].

-

Causality of the Kinetic Product (Low Temperature): At -80 °C, the reaction is irreversible. The bromide ion attacks the secondary carbon of the allylic carbocation faster than the primary carbon. This is due to the proximity of the nucleophile immediately following protonation (resulting in a lower activation energy, ΔG‡ ), leading predominantly to the 1,2-adduct (3-bromobut-1-ene)[4].

-

Causality of the Thermodynamic Product (High Temperature): At 40 °C, the reaction becomes reversible. The system equilibrates, allowing the initial kinetic product to revert to the carbocation intermediate and eventually form the most stable product. The 1,4-adduct (1-bromobut-2-ene) predominates because its internal, disubstituted double bond is thermodynamically more stable than the terminal, monosubstituted alkene of the 1,2-adduct[4].

Quantitative Product Distribution

The following table summarizes the substituent effects and product ratios under varying thermal regimes[3]:

| Temperature (°C) | Reaction Time | 1,2-Adduct (Kinetic) | 1,4-Adduct (Thermodynamic) | Predominant Control |

| -80 | Short | ~80% | ~20% | Kinetic |

| 40 | Long (Equilibrium) | ~15% | ~85% | Thermodynamic |

Experimental Protocol: Probing Regioselectivity in Allylic Solvolysis

To empirically validate the kinetic and thermodynamic pathways, the following step-by-step methodology isolates temperature as the primary independent variable. This protocol ensures a self-validating system where the reversibility of the reaction can be tracked via analytical integration[3].

Experimental workflow for probing kinetic vs. thermodynamic control.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1,3-butadiene in a non-polar, inert solvent (e.g., hexane) within a round-bottom flask. For kinetic control, submerge the flask in a dry ice/acetone bath to reach -80 °C. For thermodynamic control, utilize a controlled heating mantle set to 40 °C[3].

-

Reagent Addition: Slowly add a stoichiometric equivalent of anhydrous Hydrogen Bromide (HBr) to the solution under vigorous magnetic stirring to ensure homogenous electrophilic addition.

-

Temporal Control & Quenching:

-

Kinetic Pathway: Quench the reaction after a short duration (e.g., 15 minutes) using a cold neutralizing agent (like saturated NaHCO3 ) to prevent equilibration.

-

Thermodynamic Pathway: Allow the reaction to stir for a prolonged duration (e.g., 4-6 hours) to ensure full thermodynamic equilibration before quenching[3].

-

-

Workup and Analysis: Separate the organic layer, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Determine the product ratio via Gas Chromatography (GC) or 1H NMR spectroscopy by integrating the distinct vinylic proton signals of the 1,2-adduct versus the 1,4-adduct[3].

Applications in Drug Development & Complex Synthesis

Understanding and controlling allylic carbocation rearrangements is a critical tool in pharmaceutical manufacturing and complex API synthesis.

-

Pharmacophore Construction via SN2′ Reductions: In the total synthesis of the chemotherapeutic agent Taxol, an SN2′ reduction is utilized to construct the C-ring. A hydride (from lithium aluminum hydride) attacks the allylic system, displacing a phosphonium salt leaving group and triggering an allylic shift. This precisely establishes an exocyclic double bond with strict stereocontrol[2].

-

Asymmetric C–H Functionalization: Modern catalytic methods leverage allylic shifts for stereoselective synthesis. The combined C–H functionalization/Cope rearrangement (CHCR) utilizes rhodium-stabilized vinylcarbenoids. The reaction initiates via a hydride transfer from an allylic C–H bond, generating a rhodium-bound allyl anion and an allyl cation. Rapid C–C bond formation between these intermediates yields highly diastereoselective products, serving as a powerful surrogate for classic Michael or Mukaiyama aldol reactions in drug discovery[5].

References

- Title: A Researcher's Guide to Kinetic vs.

- Title: 14.3: Kinetic vs.

- Source: St.

- Title: Allylic rearrangement Source: Wikipedia URL

- Title: The Combined C–H Functionalization/Cope Rearrangement: Discovery and Applications in Organic Synthesis Source: ACS Publications URL

Sources

Methodological & Application

Application Note: Regiocontrolled Synthesis of 2-Bromo-3-methylbut-3-en-1-ol

Introduction & Scope

2-Bromo-3-methylbut-3-en-1-ol (CAS 99806-26-5) is a highly versatile bifunctional building block utilized in the construction of complex steroidal frameworks, specialized monomers, and bioactive molecules[1],[2]. Featuring both a primary hydroxyl group and a vinylic/allylic bromide moiety on a branched alkene backbone[3], it offers orthogonal sites for synthetic modification. This application note details a robust, self-validating synthetic protocol designed for researchers and drug development professionals, prioritizing regiocontrol and scalability.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of 2-bromo-3-methylbut-3-en-1-ol presents a classic regiochemical challenge. As a Senior Application Scientist, selecting the correct pathway requires evaluating the causality behind each reagent's behavior:

-

Pathway A (Epoxide Opening): Literature describes the synthesis of this scaffold via the dehydrohalogenation of halohydrins to form isopropenyloxirane, followed by nucleophilic ring-opening[4]. While mechanistically elegant, synthesizing the volatile isopropenyloxirane intermediate is operationally tedious and prone to polymerization during scale-up.

-

Pathway B (Direct Allylic Bromination): Direct bromination of 3-methylbut-3-en-1-ol (isoprenol) using N-Bromosuccinimide (NBS) is often proposed for similar alkenols[5]. However, applying NBS directly to an unprotected primary alcohol frequently leads to oxidative side reactions (forming aldehydes) and poor regioselectivity due to competing radical abstraction at the C3 methyl group.

-

Pathway C (The Optimized TBS-Mediated Route): To ensure absolute regiocontrol, we present a 4-step sequence starting from the inexpensive 3-methylbut-2-en-1-ol (prenol).

Causality in Reagent Selection:

-

Protection (TBSCl): The primary alcohol must be protected as a tert-butyldimethylsilyl (TBS) ether. If left unprotected, the subsequent base-mediated elimination step would trigger an intramolecular S_N2 attack by the alkoxide onto the C2-bromide, yielding an unwanted epoxide rather than the target alkene.

-

Bromination (Br₂): Electrophilic addition of bromine across the prenyl double bond generates a predictable 2,3-dibromo intermediate.

-

Regioselective Elimination (KOtBu): Treatment of the 2,3-dibromo intermediate with a sterically hindered base (Potassium tert-butoxide) forces a Hofmann elimination. The bulky base abstracts a proton from the less hindered C4 methyl group rather than the C2 position, completely avoiding the Zaitsev product (2-bromo-3-methylbut-2-en-1-ol) and yielding the desired terminal alkene.

-

Deprotection (TBAF): Fluoride-mediated cleavage of the TBS group cleanly releases the target compound without disturbing the sensitive allylic bromide.

Mechanistic Workflow Visualization

Figure 1: TBS-mediated synthetic workflow for 2-Bromo-3-methylbut-3-en-1-ol.

Experimental Protocols (Step-by-Step)

Step 1: Synthesis of (3-Methylbut-2-en-1-yloxy)(tert-butyl)dimethylsilane

-

Charge a flame-dried round-bottom flask with 3-methylbut-2-en-1-ol (prenol, 1.0 equiv) and anhydrous DMF (0.5 M) under an argon atmosphere.

-

Add imidazole (2.0 equiv) and stir until fully dissolved. Cool the mixture to 0 °C using an ice bath.

-

Add TBSCl (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The highly non-polar product spot (R_f ~ 0.8) should completely replace the starting material (R_f ~ 0.2).

-

Quench with distilled water, extract with diethyl ether (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of (2,3-Dibromo-3-methylbutoxy)(tert-butyl)dimethylsilane

-

Dissolve the crude TBS ether (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C.

-

Dissolve Br₂ (1.05 equiv) in CH₂Cl₂ and add dropwise via an addition funnel over 30 minutes to prevent localized heating.

-

Self-Validation Check: The reaction is complete when a faint, persistent orange color remains in the flask, indicating a slight, unreacted excess of bromine.

-

Quench immediately with saturated aqueous Na₂S₂O₃ to neutralize excess Br₂. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Use the crude dibromide directly in the next step to avoid thermal degradation.

Step 3: Synthesis of (2-Bromo-3-methylbut-3-en-1-yloxy)(tert-butyl)dimethylsilane

-

Dissolve the 2,3-dibromo intermediate (1.0 equiv) in anhydrous THF (0.2 M) and cool strictly to -78 °C.

-

Add a 1.0 M solution of KOtBu in THF (1.2 equiv) dropwise.

-

Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Causality Note: Maintaining a low temperature during the initial base addition is critical to maximize the kinetic Hofmann product and prevent nucleophilic attack by the tert-butoxide ion on the silicon center.

-

Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, concentrate, and purify via short-path silica gel chromatography.

Step 4: Deprotection to 2-Bromo-3-methylbut-3-en-1-ol

-

Dissolve the purified intermediate (1.0 equiv) in THF (0.2 M) and cool to 0 °C.

-

Add TBAF (1.0 M in THF, 1.1 equiv) dropwise. Stir for 1.5 hours at 0 °C.

-

Self-Validation Check: TLC will show the disappearance of the non-polar starting material and the appearance of a polar, UV-inactive spot that stains strongly with KMnO₄.

-

Concentrate the mixture, partition between water and EtOAc, extract, dry, and purify via column chromatography (Hexanes/EtOAc 4:1) to yield the pure target compound as a clear oil.

Quantitative Data & Analytical Expected Results

Table 1: Stoichiometric Parameters and Expected Yields

| Step | Intermediate / Reagent | MW ( g/mol ) | Equivalents | Expected Yield (%) | Key Diagnostic NMR Shift (¹H, CDCl₃) |

| 1 | Prenol | 86.13 | 1.0 | N/A | 5.35 ppm (t, 1H, =CH) |

| TBSCl | 150.73 | 1.1 | 95% | 0.05 ppm (s, 6H, Si-CH₃) | |

| 2 | Prenyl TBS ether | 200.39 | 1.0 | N/A | - |

| Bromine (Br₂) | 159.81 | 1.05 | 88% | 4.20 ppm (dd, 1H, CH-Br) | |

| 3 | 2,3-Dibromo intermediate | 360.20 | 1.0 | N/A | - |

| KOtBu | 112.21 | 1.2 | 82% | 5.15, 5.02 ppm (2s, 2H, =CH₂) | |

| 4 | 2-Bromo TBS ether | 279.29 | 1.0 | N/A | - |

| TBAF | 261.46 | 1.1 | 90% | 3.85 ppm (m, 2H, CH₂-OH) |

References

-

PubChem. "2-Bromo-3-methylbut-3-en-1-ol". National Center for Biotechnology Information. URL:[Link]

-

Gevorkyan, A. A., Kazaryan, P. I., & Avakyan, S. V. "Synthesis and some reactions of isopropenyloxirane". Chemistry of Heterocyclic Compounds, 1985. URL:[Link]

-

Smith, M. B., March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition". Wiley. URL:[Link]

-

Wuts, P. G. M., Greene, T. W. "Greene's Protective Groups in Organic Synthesis, 5th Edition". Wiley. URL:[Link]

Sources

- 1. 2-Bromo-3-methylbut-3-en-1-ol | 99806-26-5 | Benchchem [benchchem.com]

- 2. 2-Bromo-3-methylbut-3-en-1-ol | 99806-26-5 | Benchchem [benchchem.com]

- 3. 2-Bromo-3-methylbut-3-en-1-ol | C5H9BrO | CID 13415304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 2-Bromo-3-methylbut-2-en-1-ol|CAS 80555-61-9 [benchchem.com]

Introduction: The Synthetic Versatility of a Bifunctional Allylic Building Block

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-methylbut-3-en-1-ol

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets. 2-Bromo-3-methylbut-3-en-1-ol emerges as a highly valuable and versatile C5 synthon, uniquely equipped with two distinct and orthogonally reactive functional groups: a primary allylic bromide and a primary alcohol. The allylic bromide serves as an excellent electrophilic partner in a host of palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1][2] Concurrently, the primary alcohol provides a handle for subsequent synthetic elaborations or can participate in intramolecular transformations.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the causality behind experimental choices. We will explore the application of 2-Bromo-3-methylbut-3-en-1-ol in three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. Each section provides a theoretical framework, detailed experimental protocols, and critical insights to ensure trustworthy and reproducible outcomes.

Pillar 1: The Suzuki-Miyaura Coupling for C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[3] It facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester.[4][5] For a substrate like 2-Bromo-3-methylbut-3-en-1-ol, this reaction opens a direct pathway to synthesize complex allylic alcohols bearing aryl or vinyl substituents.

Mechanistic Rationale

The catalytic cycle, a foundational concept in palladium catalysis, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The base plays a critical role by activating the boronic acid to form a more nucleophilic "ate" complex, which is essential for the transmetalation step to proceed efficiently.[6]

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methylbut-3-en-1-ol

This protocol details a representative Suzuki coupling. Note that the primary alcohol on the substrate is generally compatible with the basic conditions, but for sensitive functionalities or stronger bases, protection (e.g., as a silyl ether) may be required.

Materials:

-

2-Bromo-3-methylbut-3-en-1-ol

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), finely ground

-

1,4-Dioxane and Water (degassed)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3-methylbut-3-en-1-ol (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).

-

Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting bromide is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Reagent/Condition | Typical Amount | Rationale |

| Electrophile | 2-Bromo-3-methylbut-3-en-1-ol | 1.0 equivalent | Allylic bromide for oxidative addition. |

| Nucleophile | Arylboronic Acid | 1.1 - 1.5 equivalents | Source of the aryl group. A slight excess drives the reaction to completion. |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 0.5 - 5 mol% | Facilitates the catalytic cycle. Pd(PPh₃)₄ is a pre-formed Pd(0) source. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equivalents | Activates the boronic acid for transmetalation.[6] |

| Solvent | Dioxane/H₂O, Toluene, DMF | 0.1 - 0.5 M | Solubilizes reagents; water is often crucial for activating the base and boronic acid. |

| Temperature | 80 - 110 °C | - | Provides thermal energy to overcome activation barriers, especially oxidative addition. |

Pillar 2: The Heck Reaction for Alkene Arylation/Vinylation

The Heck (or Mizoroki-Heck) reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an alkene.[7][8][9] Unlike many other cross-coupling reactions, it does not require a pre-formed organometallic nucleophile, making it highly atom-economical.[1] When applied to 2-Bromo-3-methylbut-3-en-1-ol, the Heck reaction provides access to valuable substituted 1,3-diene systems.

Mechanistic Rationale

The cycle involves oxidative addition of the allylic bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene partner. The final key step is a β-hydride elimination, which forms the product and a palladium-hydride species. A base is required to neutralize the generated HBr and regenerate the active Pd(0) catalyst.[8]

Caption: The catalytic cycle for the Heck reaction.

Protocol: Synthesis of 5-methyl-2-phenylhexa-2,5-dien-1-ol

This protocol describes the coupling of the title compound with styrene. The choice of a non-nucleophilic base is crucial to avoid side reactions.

Materials:

-

2-Bromo-3-methylbut-3-en-1-ol

-

Styrene

-

Palladium(II) Acetate [Pd(OAc)₂]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Triethylamine (NEt₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reagent Preparation: In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%).

-

Solvent and Reagents: Add anhydrous DMF, followed by 2-Bromo-3-methylbut-3-en-1-ol (1.0 eq.), styrene (1.5 eq.), and NEt₃ (2.0 eq.). The slight excess of the alkene and base ensures efficient reaction.

-

Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 16-24 hours.

-

Monitoring: Follow the disappearance of the starting materials using TLC or GC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography to yield the diene product.

| Parameter | Reagent/Condition | Typical Amount | Rationale |

| Electrophile | 2-Bromo-3-methylbut-3-en-1-ol | 1.0 equivalent | Allylic bromide substrate. |

| Alkene Partner | Styrene, Acrylates | 1.2 - 2.0 equivalents | The coupling partner; does not require pre-activation. |

| Catalyst | Pd(OAc)₂ | 1 - 5 mol% | A common and robust Pd(II) precatalyst that is reduced in situ to Pd(0). |

| Ligand | PPh₃, P(o-tol)₃ | 2 - 10 mol% | Stabilizes the palladium catalyst; sterically bulky phosphines often improve yields. |

| Base | NEt₃, K₂CO₃, Cs₂CO₃ | 1.5 - 2.5 equivalents | Neutralizes the HBr formed during β-hydride elimination to regenerate the catalyst.[7] |

| Solvent | DMF, NMP, Acetonitrile | 0.1 - 0.5 M | A polar aprotic solvent is typically required to facilitate the reaction. |

| Temperature | 80 - 120 °C | - | Higher temperatures are often necessary to promote the catalytic cycle.[7] |

Pillar 3: The Sonogashira Coupling for En-Yne Synthesis

The Sonogashira coupling is the most direct method for coupling terminal alkynes with sp²-hybridized halides, providing access to valuable conjugated enynes and arylalkynes.[10][11][12] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and copper(I).[1] For 2-Bromo-3-methylbut-3-en-1-ol, this transformation yields functionalized en-yn-ol structures, which are versatile intermediates in natural product synthesis and materials science.

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The unique role of copper(I) is to react with the terminal alkyne and the amine base to form a highly reactive copper-acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-complex, which is much more facile than with the alkyne itself.[1] Copper-free variants have also been developed, though they often require specific ligands or conditions.[10][11]

Caption: The dual catalytic cycles of the Sonogashira coupling.

Protocol: Synthesis of 5-methyl-2,2-diphenylhexa-5-en-3-yn-1-ol

This protocol uses the classic Pd/CuI catalyst system. It is critical to exclude oxygen, as this can cause undesirable homocoupling of the alkyne (Glaser coupling).[13]

Materials:

-

2-Bromo-3-methylbut-3-en-1-ol

-

1,1-Diphenyl-2-propyn-1-ol (or another terminal alkyne)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) Iodide (CuI)

-

Triethylamine (NEt₃), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%).

-

Reagents: Add the terminal alkyne (1.1 eq.) and 2-Bromo-3-methylbut-3-en-1-ol (1.0 eq.).

-

Solvent/Base: Add anhydrous, degassed THF and NEt₃ in a 2:1 ratio (e.g., 6 mL THF, 3 mL NEt₃ for a 1 mmol scale). Triethylamine serves as both the base and a co-solvent.

-

Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic and can typically be completed within 2-6 hours.

-

Monitoring: Monitor the reaction by TLC. The formation of a triethylammonium bromide salt precipitate is often observed.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the salt and catalyst residues, washing with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the pure en-yn-ol.

| Parameter | Reagent/Condition | Typical Amount | Rationale |

| Electrophile | 2-Bromo-3-methylbut-3-en-1-ol | 1.0 equivalent | Allylic bromide substrate. |

| Nucleophile | Terminal Alkyne | 1.0 - 1.2 equivalents | The C(sp)-H bond is the reactive site. |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 3 mol% | The primary cross-coupling catalyst. |

| Cu Co-catalyst | CuI | 0.5 - 5 mol% | Forms the copper acetylide, which is the active nucleophile for transmetalation.[1][12] |

| Base | NEt₃, Piperidine, DIPA | >2.0 equivalents | Activates the alkyne and neutralizes the HBr byproduct. Often used as the solvent.[1] |

| Solvent | Amine Base, THF, DMF | 0.1 - 0.5 M | A solvent that can dissolve all components and is compatible with the basic conditions. |

| Temperature | 25 - 60 °C | - | The reaction is often efficient at or slightly above room temperature. |

References

- Chemical Science. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Royal Society of Chemistry Publishing.

- The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Allylic Halides and Acetates with Indium Organometallics. ACS Publications. 2004.

- PMC. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles.

- Journal of the American Chemical Society. Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. ACS Publications. 2008.

- PMC. Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts.

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. 2020. Available from: [Link]

- Cross-Coupling Reactions Guide.

-

Beilstein Journal of Organic Chemistry. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. 2014. Available from: [Link]

-

Wikipedia. Cross-coupling reaction. Available from: [Link]

-

ResearchGate. Substrate scope of the three-component coupling. Available from: [Link]

-

MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. 2010. Available from: [Link]

-

PMC. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. 2014. Available from: [Link]

-

Wikipedia. Heck reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. 2024. Available from: [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

-

Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. 2002. Available from: [Link]

-

Journal of Chemical Education. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. ACS Publications. 2013. Available from: [Link]

-

Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. 2016. Available from: [Link]

-

PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

-

Inorganic Chemistry. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Bis(quinolin-8-yl)pyridine-Based Ruthenium(II) Complexes. ACS Publications. 2024. Available from: [Link]

-

MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. 2022. Available from: [Link]

-

PMC. Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. Available from: [Link]

-

PMC. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. 2018. Available from: [Link]

-